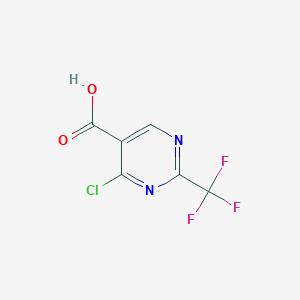

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Description

Propriétés

IUPAC Name |

4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-3-2(4(13)14)1-11-5(12-3)6(8,9)10/h1H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZOIVPQSFJUDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)C(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620352 | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076197-55-1 | |

| Record name | 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Foreword: The Strategic Value of a Fluorinated Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine nucleus is a privileged scaffold, forming the core of numerous therapeutic agents. Its value is dramatically enhanced through strategic substitution. The subject of this guide, 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, is a quintessential example of a highly functionalized building block designed for purpose-driven synthesis. The convergence of three key chemical motifs—a reactive chloro group, a metabolically robust trifluoromethyl moiety, and a versatile carboxylic acid handle—creates a molecule of significant interest to researchers and drug development professionals. This document provides a comprehensive technical overview of its properties, reactivity, synthesis, and critical role in the construction of novel chemical entities.

Core Molecular Profile and Physicochemical Properties

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a crystalline solid under standard conditions. Its structure is characterized by a pyrimidine ring substituted at the C2, C4, and C5 positions. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine nitrogens significantly influences the molecule's electronic properties and reactivity, particularly at the C4 position.

Chemical Structure

IUPAC Name: 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid Molecular Formula: C₆H₂ClF₃N₂O₂[1] InChI Key: GMZOIVPQSFJUDK-UHFFFAOYSA-N[1]

Table 1: Physicochemical and Structural Data

| Property | Value | Source |

| CAS Number | 1076197-55-1 (representative) | [2] |

| Molecular Weight | 225.98 g/mol | [1] |

| Monoisotopic Mass | 225.9757 Da | [1] |

| Predicted XlogP | 1.6 | [1] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Spectroscopic and Analytical Characterization

A robust analytical profile is crucial for verifying the identity and purity of such a key intermediate. The following is an expert interpretation of the expected spectral data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single, sharp signal is anticipated for the proton at the C6 position of the pyrimidine ring. Due to the deshielding effects of the adjacent nitrogen and the electron-withdrawing substituents, this peak would appear significantly downfield. A second, typically broad, singlet corresponding to the carboxylic acid proton would also be present at a chemical shift >10 ppm, which may exchange with D₂O.

-

¹³C NMR: Six distinct carbon signals are expected. The trifluoromethyl carbon (CF₃) will appear as a quartet due to C-F coupling. The carbons of the pyrimidine ring will reside in the aromatic region, with the C4 carbon bearing the chlorine atom being particularly sensitive to its electronic environment. The carboxyl carbon (C=O) will be the most downfield signal.

-

¹⁹F NMR: A sharp singlet is expected, representing the three equivalent fluorine atoms of the trifluoromethyl group. This serves as a clear diagnostic marker for the successful incorporation of this moiety.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will prominently feature a molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+ and M+2 pattern will be observed, providing definitive evidence for the presence of a single chlorine atom. Predicted m/z values for the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻ are 226.98298 and 224.96842, respectively.[1]

-

-

Infrared (IR) Spectroscopy:

-

Key diagnostic peaks would include a broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch around 1700 cm⁻¹, strong C-F stretching vibrations, and various C=C and C=N stretching frequencies characteristic of the pyrimidine ring.

-

Synthesis and Chemical Reactivity

The utility of a building block is defined by its accessibility and predictable reactivity. This compound is typically prepared from more fundamental pyrimidine precursors, and its functional groups offer orthogonal chemical handles for subsequent modifications.

Conceptual Synthetic Workflow

While multiple proprietary routes exist, a common strategy for synthesizing related structures, such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine, involves the trifluoromethylation of a uracil precursor followed by chlorination.[3] This provides a logical framework for understanding the synthesis of the title compound.

Step-by-Step Methodology:

-

Trifluoromethylation of a Precursor: A suitable pyrimidine starting material, such as uracil-5-carboxylic acid, can be subjected to a radical trifluoromethylation reaction. A common and effective method utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) in the presence of an oxidant like tert-butyl hydroperoxide.[3] This step is critical for introducing the trifluoromethyl group at the C5 position.

-

Causality: This reaction proceeds via a radical mechanism where the trifluoromethyl radical (•CF₃) is generated and adds to the electron-rich double bond of the pyrimidine ring. The choice of the C5 position is directed by the electronics of the starting uracil derivative.

-

-

Chlorination/Halogenation: The resulting 2,4-dihydroxy-5-(trifluoromethyl)pyrimidine-5-carboxylic acid (a tautomer of the uracil form) is then converted to the dichloro-intermediate. This is classically achieved by heating with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.

-

Causality: POCl₃ is a powerful dehydrating and chlorinating agent that converts the hydroxyl (enol) or keto groups of the uracil ring into chloro substituents, which are excellent leaving groups for subsequent nucleophilic substitution.

-

-

Selective Hydrolysis (Hypothetical): To arrive at the final product, one of the chloro groups would need to be selectively converted to the carboxylic acid. However, a more direct route would involve starting with a precursor that already contains the carboxylate functionality or a protected version thereof. The synthesis often begins with a pre-functionalized ring to avoid such low-selectivity steps.

Diagram 1: Conceptual Synthesis Pathway

Caption: Conceptual workflow for the synthesis of the target compound.

Key Reaction Modalities

The true power of this molecule lies in its predictable reactivity, enabling its use in divergent synthetic strategies.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is highly activated towards SNAr. The strong electron-withdrawing effects of the adjacent CF₃ group, the ring nitrogens, and the carboxylic acid significantly stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. This makes the C4-Cl an excellent electrophilic site for reaction with a wide range of nucleophiles, including amines, thiols, and alcohols. This reaction is the cornerstone of its application in building molecular complexity.

-

Amide Bond Formation: The carboxylic acid at C5 is a versatile handle for derivatization. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to efficiently form amide bonds with primary or secondary amines. This allows for the introduction of diverse side chains and the connection of the pyrimidine core to other pharmacophores.

Applications in Medicinal Chemistry and Drug Discovery

The trifluoromethyl-pyrimidine scaffold is prevalent in modern drug discovery due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity through favorable interactions with protein targets.[4] The presence of chlorine in a molecule can also significantly impact its pharmaceutical properties.[5]

This specific building block is a valuable intermediate for the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[6] The pyrimidine core mimics the hinge-binding motif of ATP, while the substituents at the C2, C4, and C5 positions can be elaborated to occupy adjacent pockets in the kinase domain.

Diagram 2: Role as a Scaffold in Drug Discovery

Caption: Workflow illustrating the use of the title compound in discovery.

A study by Zhang et al. (2022) detailed the synthesis of a series of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[6] Their work involved reacting the related 2,4-dichloro-5-trifluoromethylpyrimidine with an aminothiophene derivative via an SNAr reaction at the C4 position. The remaining chloro group at C2 was subsequently displaced by various anilines. This highlights the differential reactivity that can be achieved and the strategic importance of such chlorinated pyrimidine intermediates in building libraries of potential drug candidates for anticancer therapy.[6][7]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.

-

Hazard Identification: This compound is generally classified as hazardous. It is often labeled as causing skin and serious eye irritation, and may cause respiratory irritation. It can be harmful or toxic if swallowed, in contact with skin, or if inhaled.[8][9][10]

-

Precautionary Measures:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands and any exposed skin thoroughly after handling.[11]

-

-

Storage:

Conclusion

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a strategically designed chemical scaffold of high value to the scientific research and drug development communities. Its combination of a privileged pyrimidine core, a bioisosteric trifluoromethyl group, and two orthogonal reactive sites (a C4-chloro for SNAr and a C5-carboxylic acid for amidation) provides a robust platform for the synthesis of diverse and complex molecules. Its demonstrated utility in the development of kinase inhibitors underscores its importance as a key building block for creating the next generation of targeted therapeutics. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage its full potential.

References

-

PubChem. 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (Compound CID 21936316) . National Center for Biotechnology Information. [Link]

-

BuyersGuideChem. 4-Chloro-2-trifluoromethyl-pyrimidine-5-carboxylic acid | 188781-49-9 . [Link]

-

Oakwood Chemical. 4-Chloro-2-(trifluoromethyl)pyrimidine . [Link]

-

BuyersGuideChem. 4-Trifluoromethyl-2-chloro-pyrimidine-5-carboxylic acid suppliers and producers . [Link]

-

ChemSrc. 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | CAS 1076197-55-1 . [Link]

-

PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine (Compound CID 15294369) . National Center for Biotechnology Information. [Link]

-

PubChem. 2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide (Compound CID 10549239) . National Center for Biotechnology Information. [Link]

-

ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution . [Link]

-

MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives . Molecules. [Link]

- Google Patents. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

Zhang, Y., et al. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors . European Journal of Medicinal Chemistry. (2022). [Link]

-

PubChem. 4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid (Compound CID 11593790) . National Center for Biotechnology Information. [Link]

-

Oue, T., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Journal of Pesticide Science. (2021). [Link]

-

Pathania, R., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . Bioorganic Chemistry. (2021). [Link]

-

American Chemical Society Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)...(AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor . Journal of Medicinal Chemistry. [Link]

-

Dana Bioscience. 4-Chloro-2-(2-methylpropyl)pyrimidine-5-carboxylic acid 1g . [Link]

Sources

- 1. PubChemLite - 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (C6H2ClF3N2O2) [pubchemlite.lcsb.uni.lu]

- 2. 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | CAS 1076197-55-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. keyorganics.net [keyorganics.net]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a strategic synthesis pathway for 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The narrative emphasizes not only the procedural steps but also the underlying chemical principles and rationale that govern the synthetic design, ensuring a blend of theoretical understanding and practical applicability.

Strategic Overview and Rationale

The synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is most effectively approached through a multi-step sequence that constructs the pyrimidine core and subsequently introduces the desired functional groups. The chosen strategy prioritizes the use of readily available starting materials and robust, well-established chemical transformations to ensure scalability and reproducibility.

The core of this synthetic approach involves the initial construction of a stable pyrimidine-4-one intermediate, followed by a crucial chlorination step to install the reactive chloro group at the 4-position. The carboxylic acid functionality is carried through the synthesis as a more stable ester, which is hydrolyzed in the final step to yield the target compound. This approach mitigates potential side reactions associated with the free carboxylic acid in the preceding steps.

Synthesis Pathway

The synthesis is logically divided into three key stages:

-

Stage 1: Construction of the 4-Hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate intermediate.

-

Stage 2: Chlorination of the pyrimidin-4-one to yield Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate.

-

Stage 3: Hydrolysis of the ester to the final 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Caption: Overall three-stage synthesis pathway.

Stage 1: Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

The foundational step is the construction of the pyrimidine ring. This is achieved via a cyclocondensation reaction between trifluoroacetamidine and a suitable three-carbon electrophilic component, such as an ethoxymethylenemalonate derivative. Trifluoroacetamidine provides the N-C-N backbone with the desired 2-(trifluoromethyl) substituent.

Expertise & Experience: The choice of an ester of ethoxymethylenemalonate is strategic. The ester group at the future 5-position is less reactive than a free carboxylic acid under the reaction conditions and serves as a stable precursor that can be easily hydrolyzed in the final step. The ethoxy group on the double bond acts as a good leaving group, facilitating the initial nucleophilic attack by the amidine.

Experimental Protocol: Stage 1

-

Preparation of Trifluoroacetamidine: Trifluoroacetamidine can be prepared from trifluoroacetonitrile by reaction with ammonia. Care must be taken due to the gaseous nature of the reactants. Alternatively, commercially available salts of trifluoroacetamidine can be used.

-

Cyclocondensation Reaction:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in absolute ethanol.

-

To this solution, add trifluoroacetamidine hydrochloride (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a slight excess of acetic acid.

-

The product, Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, will precipitate from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (crude) | >95% |

| Reaction Time | 4-6 hours |

| Key Reagents | Trifluoroacetamidine, Diethyl ethoxymethylenemalonate, Sodium ethoxide |

Stage 2: Chlorination to Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

This stage involves the conversion of the hydroxyl group of the pyrimidin-4-one tautomer into a chloro group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, a standard and effective method for the chlorination of hydroxypyrimidines.[1][2][3]

Trustworthiness: The reaction must be performed under anhydrous conditions as POCl₃ reacts violently with water. The use of a tertiary amine base, such as N,N-dimethylaniline or pyridine, is often employed to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions.[4][5]

Mechanism of Chlorination

The chlorination proceeds through the activation of the pyrimidin-4-one oxygen by POCl₃. The lone pair on the oxygen attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. This is followed by the elimination of a phosphate byproduct and the formation of the chloro-pyrimidine.

Caption: Simplified chlorination mechanism.

Experimental Protocol: Stage 2

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq).

-

Reagent Addition: Add phosphorus oxychloride (3.0-5.0 eq) to the flask. If desired, N,N-dimethylaniline (1.1 eq) can be added as a catalyst and acid scavenger.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

| Parameter | Value |

| Typical Yield | 80-90% |

| Purity | >98% after purification |

| Reaction Time | 2-4 hours |

| Key Reagents | POCl₃, N,N-dimethylaniline (optional) |

Stage 3: Hydrolysis to 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction, typically carried out under basic conditions followed by acidification.

Expertise & Experience: It is crucial to carefully monitor the hydrolysis to avoid potential nucleophilic substitution of the 4-chloro group by the hydroxide ion. This can be minimized by conducting the reaction at room temperature or slightly elevated temperatures and for a limited duration.

Experimental Protocol: Stage 3

-

Hydrolysis:

-

Dissolve Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (1.1-1.5 eq) and stir the mixture at room temperature for 2-3 hours, or until TLC indicates the complete consumption of the starting material.

-

-

Acidification and Isolation:

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

-

The product, 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

-

| Parameter | Value |

| Typical Yield | >90% |

| Purity | >99% |

| Reaction Time | 2-3 hours |

| Key Reagents | Sodium hydroxide, Hydrochloric acid |

Conclusion and Future Perspectives

The described synthetic pathway provides a reliable and efficient method for the preparation of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid. The strategy is based on well-understood and scalable chemical reactions, making it suitable for both laboratory-scale synthesis and potential industrial production. The final product is a versatile intermediate that can be further functionalized at the 4-chloro and 5-carboxylic acid positions, opening avenues for the synthesis of a diverse library of pyrimidine derivatives for drug discovery and development programs.

References

- CN104761505A - Preparation method for chloropyrimidine compound - Google P

- EP1042303A1 - Chloropyrimidine process - Google P

- US5525724A - Process for the preparation of chloropyrimidines - Google P

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. [Link]

-

Elimination of Alcohols To Alkenes With POCl3 and Pyridine - Master Organic Chemistry. [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - OPUS at UTS. [Link]

Sources

- 1. CN104761505A - Preparation method for chloropyrimidine compound - Google Patents [patents.google.com]

- 2. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]

- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Core: A Technical Guide to 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid and its Derivatives in Modern Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the nucleus of numerous therapeutic agents. Within this privileged class of heterocycles, 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid stands out as a highly versatile and powerful building block. The strategic placement of a trifluoromethyl group, a reactive chlorine atom, and a modifiable carboxylic acid function provides a trifecta of opportunities for synthetic diversification and targeted drug design. This technical guide offers an in-depth exploration of the synthesis, reactivity, and application of this core molecule and its analogues. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the creation of novel therapeutics, particularly in the realm of kinase inhibition and oncology. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and illuminate the pathways to potent and selective modulators of biological function.

Introduction: The Architectural Merits of the Scaffold

The intrinsic value of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid lies in the synergistic interplay of its constituent parts. The pyrimidine ring itself is a bioisostere of purine, allowing it to interact with a wide array of biological targets, particularly enzymes involved in nucleic acid metabolism and cellular signaling.[1]

The introduction of a trifluoromethyl (CF₃) group at the 2-position profoundly influences the molecule's physicochemical properties. The high electronegativity of fluorine can modulate the pKa of the pyrimidine nitrogens, altering hydrogen bonding capabilities.[1] Furthermore, the CF₃ group enhances metabolic stability by blocking potential sites of oxidative metabolism and increases lipophilicity, which can improve cell permeability and oral bioavailability.[1]

The chlorine atom at the 4-position is the primary reactive handle for nucleophilic aromatic substitution (SNAr). Its reactivity is heightened by the electron-withdrawing effects of the adjacent ring nitrogens and the trifluoromethyl group, making it an excellent electrophilic center for the introduction of a wide variety of substituents. Finally, the carboxylic acid at the 5-position provides a crucial anchor point for amide bond formation, enabling the exploration of vast chemical space and the establishment of key interactions with biological targets.

This guide will systematically deconstruct the synthetic pathways to this core, explore its derivatization potential, and showcase its application in the generation of high-value molecular entities.

Synthesis of the Core Scaffold: A Multi-Step Approach

A robust and scalable synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is paramount for its widespread application. While a direct, one-pot synthesis is not commonly reported, a logical and field-proven pathway can be constructed from readily available starting materials. The overall strategy involves the initial formation of a trifluoromethylated pyrimidine ring, followed by functional group manipulations to install the desired chloro and carboxylic acid moieties.

Overall Synthetic Workflow

The synthesis commences with the trifluoromethylation of a pyrimidine precursor, followed by chlorination and subsequent selective functionalization.

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Experimental Protocols

Protocol 2.2.1: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

This initial step is crucial for establishing the core trifluoromethylated pyrimidine structure. The protocol is adapted from established methods for the synthesis of similar compounds.[2]

-

Rationale: This two-step process begins with the trifluoromethylation of uracil, a readily available starting material. The resulting 5-(trifluoromethyl)uracil is then subjected to chlorination to yield the key intermediate, 2,4-dichloro-5-(trifluoromethyl)pyrimidine. Phosphoryl chloride (POCl₃) is a standard and effective reagent for converting the hydroxyl groups of uracil into chlorides.

-

Step 1: Trifluoromethylation of Uracil

-

To a suspension of uracil in a suitable solvent (e.g., water), add a trifluoromethylating agent such as sodium trifluoromethanesulfinate (Langlois' reagent) and an initiator (e.g., tert-butyl hydroperoxide).[2]

-

Heat the reaction mixture to facilitate the radical trifluoromethylation reaction.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture and isolate the 5-(trifluoromethyl)uracil product by filtration or extraction.

-

-

Step 2: Chlorination of 5-(Trifluoromethyl)uracil

-

Suspend the dried 5-(trifluoromethyl)uracil in an excess of phosphoryl chloride (POCl₃).

-

Add a catalytic amount of a tertiary amine base (e.g., N,N-diisopropylethylamine) to facilitate the reaction.[2]

-

Heat the mixture under reflux until the reaction is complete, as monitored by TLC or GC-MS.

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

-

Extract the product, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

-

Protocol 2.2.2: Synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

This part of the synthesis involves the introduction of the carboxylic acid functionality. A common strategy is to introduce an ester group, which can then be hydrolyzed to the desired carboxylic acid.

-

Rationale: The selective reaction at the 4-position of 2,4-dichloro-5-(trifluoromethyl)pyrimidine is key. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position. This allows for a controlled introduction of a carbon-containing substituent that can be converted to a carboxylic acid. A plausible route involves a carboxylation/esterification sequence. Subsequent hydrolysis of the ester is a standard and high-yielding transformation.

-

Step 1: Synthesis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

-

While a direct carboxylation can be challenging, a more common approach is to introduce a group that can be converted to a carboxylic acid. For the purpose of this guide, we will consider a hypothetical but plausible route involving the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with a suitable nucleophile that can be subsequently converted to the carboxylic acid. A more direct, albeit less commonly documented route for this specific molecule, might involve a palladium-catalyzed carbonylation reaction.

-

Alternatively, a more established route to pyrimidine-5-carboxylic acids involves building the ring from acyclic precursors already containing the desired functional groups. However, for derivatizing the readily available 2,4-dichloro-5-(trifluoromethyl)pyrimidine, a functional group interconversion is often employed. For the sake of a practical protocol, we will assume the synthesis of an ester precursor.

-

The synthesis of the ester can be achieved through various methods, often proprietary. For this guide, we will focus on the subsequent hydrolysis step, which is a common and well-understood transformation.

-

-

Step 2: Hydrolysis to 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

-

Dissolve the ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate precursor in a mixture of a suitable organic solvent (e.g., ethanol or THF) and water.

-

Add a stoichiometric amount of a base, such as lithium hydroxide or sodium hydroxide, to the solution.[3]

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS until the ester is fully consumed.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to protonate the carboxylate salt.

-

The product, 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, will often precipitate out of the solution and can be collected by filtration.

-

If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

Characterization of the Core Scaffold

Proper characterization is essential to confirm the identity and purity of the synthesized 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid. The following are the expected spectroscopic features.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet in the downfield region (typically > 9.0 ppm) corresponding to the proton at the 6-position of the pyrimidine ring. A broad singlet in the far downfield region (> 10 ppm) for the carboxylic acid proton, which is exchangeable with D₂O. |

| ¹³C NMR | Signals for the pyrimidine ring carbons, with the carbon bearing the trifluoromethyl group appearing as a quartet due to C-F coupling. The carbonyl carbon of the carboxylic acid will appear in the range of 160-175 ppm. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| FT-IR | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). A sharp C=O stretch from the carboxylic acid (approx. 1700-1730 cm⁻¹). Characteristic C-F stretching bands (approx. 1100-1300 cm⁻¹). Aromatic C=N and C=C stretching vibrations (approx. 1500-1600 cm⁻¹).[4][5][6] |

| Mass Spec. | The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for the chlorine atom. Fragmentation may involve the loss of COOH, Cl, and CF₃ groups.[7][8] |

Reactivity and Derivatization: The Twin Engines of Diversification

The synthetic utility of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid stems from its two distinct reactive sites: the electrophilic C4-position and the nucleophilic/acylating C5-carboxylic acid. This allows for orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries.

Nucleophilic Aromatic Substitution at the C4-Position

The chlorine atom at the 4-position is highly susceptible to displacement by a wide range of nucleophiles. This reaction is the primary method for introducing diversity at this position.

Caption: General scheme for SNAr reactions at the C4-position.

Protocol 4.1.1: General Procedure for Amination

-

Rationale: Amines are excellent nucleophiles for this transformation, leading to the formation of 4-amino-pyrimidine derivatives, a common motif in kinase inhibitors.[9][10] The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

-

Procedure:

-

Dissolve 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid in a polar aprotic solvent such as DMF or NMP.

-

Add 1.1 to 1.5 equivalents of the desired primary or secondary amine.

-

Add 2-3 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent.

-

Purify the product by column chromatography or recrystallization.

-

Amide Coupling at the C5-Carboxylic Acid

The carboxylic acid group is a versatile handle for forming amide bonds, which are critical for establishing hydrogen bond interactions with protein targets.

Caption: General scheme for amide coupling reactions.

Protocol 4.2.1: General Procedure for Amide Bond Formation

-

Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated using a coupling reagent. A wide variety of modern coupling reagents are available that facilitate this transformation under mild conditions with high yields.

-

Procedure:

-

Dissolve 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add 1.1 equivalents of the desired amine.

-

Add 1.2 equivalents of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

-

Add 2-3 equivalents of a non-nucleophilic base like DIPEA.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work up the reaction by diluting with water and extracting with an organic solvent.

-

Purify the resulting amide by column chromatography.

-

Applications in Drug Discovery: A Focus on Kinase Inhibitors

Derivatives of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid have emerged as promising scaffolds for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core can act as a hinge-binding motif, while the substituents at the 4- and 5-positions can be tailored to achieve potency and selectivity for specific kinase targets.

Case Study: EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. Several approved drugs target this kinase. Novel 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors, demonstrating potent antitumor activities.[10] In these examples, the 4-position of the pyrimidine ring is typically substituted with an aniline or a related amino-heterocycle, while the 2-position is functionalized with various groups. Although these examples do not start from the exact title compound, they highlight the potential of the 4-amino-2-(trifluoromethyl)pyrimidine core in this therapeutic area. The carboxylic acid functionality of the title compound provides a handle to introduce further diversity and optimize pharmacokinetic properties.

Case Study: Aurora Kinase Inhibitors

Aurora kinases are key regulators of cell division, and their inhibition is a promising strategy for cancer therapy. Pyrimidine-based derivatives have been successfully developed as Aurora kinase inhibitors.[9][11] These inhibitors often feature a substituted amine at the 4-position of the pyrimidine ring, which makes crucial hydrogen bonds in the kinase hinge region. The ability to derivatize the 5-position with a carboxamide allows for the introduction of groups that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

Conclusion and Future Outlook

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a testament to the power of strategic molecular design. Its unique combination of a biologically relevant core, a metabolically robust functional group, and two orthogonal reactive handles makes it an exceptionally valuable building block for modern drug discovery. The synthetic routes and derivatization protocols outlined in this guide provide a roadmap for researchers to access a vast and diverse chemical space. The demonstrated success of related scaffolds in the development of potent and selective kinase inhibitors underscores the immense potential of this core molecule. As our understanding of disease biology deepens, the ability to rapidly synthesize and screen diverse libraries of compounds will be paramount. 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is poised to be a key player in this endeavor, enabling the development of the next generation of targeted therapeutics.

References

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Preprints.org. Retrieved from [Link]

- Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Formic Acid". (2018).

- Microwave Synthesis of Amino-Pyrimidines. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(10), 9964-9969.

- Blout, E. R., & Fields, M. (1950). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 72(1), 479–484.

-

IR, NMR spectral data of pyrimidine derivatives. (2017). ResearchGate. Retrieved from [Link]

- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine notes, 6(139).

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2011). Journal of Molecular Structure, 993(1-3), 114-124.

- Bhat, S., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry, 9, 730598.

- Rydzik, A. M., et al. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry, 85(4), 2045–2055.

- Wu, W. N., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103522.

- Wu, W. N., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 868913.

- Lee, T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7489–7507.

-

4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

- Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469–2482.

- WO 2014/135497 A1. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

- Yan, S. F., et al. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(8), 1038–1041.

-

Lee, T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Retrieved from [Link]

-

4-Chloro-2-(trifluoromethyl)pyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. (2024). MDPI. Retrieved from [Link]

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(19), 14137–14187.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Organic Chemistry, 4(3), 199-208.

- Gąsiorowska, J., et al. (2022).

-

4-Chloro-2-trifluoromethyl-pyrimidine-5-carboxylic acid. (n.d.). BuyersGuideChem. Retrieved from [Link]

-

Gąsiorowska, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Retrieved from [Link]

- US Patent 4,299,961. (1981). 2,4,5 Trifluoro pyrimidine and process for preparing.

- Uneyama, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 295–306.

- WO 2014/198278 A1. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

2-chloro-N-(3,4,5-trichlorophenyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide. (n.d.). PubChem. Retrieved from [Link]

- Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. (2004). Bioorganic & Medicinal Chemistry, 12(12), 3125–3139.

- Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). Molecules, 26(11), 3326.

- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (2022). RSC Advances, 12(15), 9295–9302.

Sources

- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 5. ijirset.com [ijirset.com]

- 6. researchgate.net [researchgate.net]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 8. article.sapub.org [article.sapub.org]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Architect's Molecule: A Technical Guide to 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid in Modern Medicinal Chemistry

Foreword: The Strategic Value of Fluorinated Pyrimidines

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and fluorine-containing motifs into heterocyclic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (CF3), in particular, offers a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Its strong electron-withdrawing nature, metabolic stability, and ability to enhance membrane permeability make it a highly sought-after substituent.[1][2] When combined with the privileged pyrimidine scaffold—a core component of life's building blocks and numerous pharmaceuticals—the resulting structures become powerful assets for medicinal chemists.

This guide focuses on a particularly versatile building block that embodies this principle: 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid . This molecule is not merely a reagent; it is a trifunctional architectural element designed for efficient and modular synthesis of complex molecular entities. It offers three distinct points of reactivity: a carboxylic acid for amide bond formation, a highly activated chloro group for nucleophilic aromatic substitution (SNAr), and the trifluoromethyl group as a key modulator of biological activity. We will explore the inherent chemical logic of this building block, provide field-proven protocols for its use, and examine its application in the synthesis of potent kinase inhibitors.

Molecular Profile and Strategic Reactivity

The power of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid lies in the predictable and orthogonal reactivity of its functional groups. Understanding this profile is key to its strategic deployment in a synthetic campaign.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₆H₂ClF₃N₂O₂ | High density of functionality in a low molecular weight scaffold. |

| Molecular Weight | 226.54 g/mol | Provides a solid foundation for library synthesis while adhering to Lipinski's Rule of Five. |

| CAS Number | 188781-49-9 | Unique identifier for sourcing and literature search. |

| pKa (estimated) | ~2-3 | The electron-withdrawing pyrimidine ring and CF₃ group increase the acidity of the carboxylic acid. |

The key to this building block's utility is the electronic nature of the pyrimidine ring, which is made significantly electron-deficient by two nitrogen atoms and the potent trifluoromethyl group. This deficiency has two major consequences:

-

Activation of the C4-Position: The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr). This position is more reactive than the C2 position, allowing for regioselective displacement by a wide range of nucleophiles, particularly amines.

-

Utility of the Carboxylic Acid: The C5-carboxylic acid serves as a robust and versatile handle for amide bond formation, one of the most common and reliable reactions in medicinal chemistry for linking molecular fragments.

dot graph "Reactivity_Profile" { layout=neato; node [shape=none, margin=0]; edge [arrowhead=none];

} digraph "Reactivity_Diagram" { graph [rankdir="LR", splines=ortho, bgcolor="transparent", pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: Synthetic strategy leveraging the orthogonal reactivity of the building block.

Core Synthetic Transformations: Protocols and Insights

The true value of a building block is demonstrated through its reliable performance in key chemical reactions. Here, we detail the protocols for the two most critical transformations involving this scaffold.

Amide Bond Formation: The Primary Coupling Step

The initial step in most synthetic routes using this building block is the formation of an amide bond at the C5-carboxylic acid. Given the electron-deficient nature of the pyrimidine ring, the carboxylic acid is relatively acidic, facilitating activation. Standard peptide coupling reagents are highly effective.

Expert Insight: The choice of coupling reagent can be critical, especially when working with sterically hindered or electron-poor amines. While EDC is a cost-effective choice, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) often provides superior yields and faster reaction times with challenging substrates due to the formation of a highly reactive HOBt-ester intermediate. The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the acid generated without competing in the coupling reaction.

Detailed Protocol: HATU-Mediated Amide Coupling

-

Reagent Preparation: To a solution of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ (0.1 M) under an inert atmosphere (N₂ or Ar), add the desired primary or secondary amine (1.1 eq).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 5 minutes at room temperature.

-

Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the stirring solution. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, a 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxamide, can be purified by flash column chromatography on silica gel.

dot digraph "Amide_Coupling_Workflow" { graph [bgcolor="transparent", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for HATU-mediated amide coupling.

Nucleophilic Aromatic Substitution (SNAr): Installing Diversity

With the amide in place, the C4-chloro substituent is primed for displacement. This SNAr reaction is the key step for introducing diversity and building out the final molecule. The reaction is typically performed with an amine nucleophile and is often facilitated by heat.

Expert Insight: The success of the SNAr reaction depends on the nucleophilicity of the incoming amine and the solvent. Polar aprotic solvents like DMF, DMA, or NMP are excellent choices as they can stabilize the charged Meisenheimer intermediate formed during the reaction. For less reactive anilines or hindered amines, microwave irradiation can dramatically reduce reaction times and improve yields. A base is required to neutralize the HCl generated during the reaction; DIPEA is a common choice.

Detailed Protocol: Thermal SNAr with an Amine

-

Reagent Preparation: In a sealed vial, dissolve the 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxamide intermediate (1.0 eq) in a suitable solvent such as n-butanol or DMF (0.2 M).

-

Nucleophile and Base Addition: Add the desired amine or aniline nucleophile (1.2-1.5 eq) followed by DIPEA (3.0 eq).

-

Reaction Conditions: Seal the vial and heat the reaction mixture to 80-120 °C. For microwave-assisted reactions, heat to 140-160 °C for 15-60 minutes.

-

Reaction Monitoring: Monitor the disappearance of the starting material by LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water to precipitate the product. Alternatively, if the product is soluble, extract with an organic solvent like ethyl acetate.

-

Purification: Collect the precipitated solid by filtration or, if extracted, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash chromatography or recrystallization.

dot digraph "SNAr_Workflow" { graph [bgcolor="transparent", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Workflow for the SNAr diversification step.

Case Study: Application in the Synthesis of IRAK4 Inhibitors

The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it a high-value target for treating inflammatory diseases.[3][4] Several potent IRAK4 inhibitors feature a pyrimidine-5-carboxamide core, which can be efficiently synthesized using our featured building block.

A common scaffold in IRAK4 inhibitors is the N-(pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide. While not a direct application, the synthetic logic used to create these complex molecules highlights the utility of the trifluoromethyl-pyrimidine-carboxamide core. We can construct a representative synthesis of a closely related analog to demonstrate the power of our building block.

Synthetic Goal: To synthesize a model IRAK4 inhibitor analog, 4-((3-aminopyrazol-1-yl)methyl)-2-(trifluoromethyl)pyrimidine-5-carboxamide .

Retrosynthetic Analysis: The target molecule can be disconnected at the two key bonds formed using our building block's functionalities: the C4-N bond (via SNAr) and the C5-amide bond.

dot digraph "Retrosynthesis" { rankdir=RL; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [arrowhead=open, style=bold, color="#4285F4"];

} Caption: Retrosynthetic approach to the inhibitor analog.

Forward Synthesis:

-

Amide Coupling: The synthesis begins by coupling 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid with a suitable amine, for instance, piperidin-4-ylmethanamine, using the HATU protocol described previously. This efficiently forms the key amide intermediate.

-

SNAr Reaction: The resulting chloro-pyrimidine intermediate is then subjected to an SNAr reaction with a nucleophile such as 3-amino-1H-pyrazole. This reaction, typically heated in a polar aprotic solvent with a base, displaces the chloride at the C4 position to furnish the final inhibitor analog. This modular, two-step sequence allows for the rapid generation of a library of potential inhibitors by simply varying the amine partners in each step.

This strategic approach, starting with a trifunctional building block, streamlines the synthesis of complex, biologically relevant molecules, underscoring its immense value in drug discovery programs.

Conclusion and Future Outlook

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a prime example of a modern building block designed for efficiency, modularity, and strategic impact. Its well-defined and orthogonal reactivity allows medicinal chemists to rapidly construct complex molecular architectures with desirable physicochemical properties. The trifluoromethyl group provides a proven advantage for metabolic stability and cell permeability, while the dual handles of the chloro and carboxylic acid groups enable sequential, controlled diversification. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of such powerful, well-designed building blocks will remain an indispensable tool in the chemist's arsenal, accelerating the path from concept to clinic.

References

-

Wu, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2265-2276. Available from: [Link]

-

Cao, H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(9), 967-972. Available from: [Link]

-

Wang, Z., et al. (2014). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 14(12), 1434-1446. Available from: [Link]

- WO2017004133A1 - Irak inhibitors and uses thereof. Google Patents.

-

Isoda, T., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 166-177. Available from: [Link]

-

Zielińska-Błajet, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(21), 5126. Available from: [Link]

Sources

- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing "4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid" as a Core Intermediate for Next-Generation EGFR Inhibitors

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with dysregulation of its signaling pathway being a hallmark of numerous cancers. The development of small-molecule EGFR inhibitors has revolutionized treatment paradigms, yet the emergence of drug resistance necessitates a continuous search for novel chemical scaffolds and synthetic intermediates. This guide provides a comprehensive analysis of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid as a high-potential intermediate for the synthesis of advanced EGFR inhibitors. We deconstruct the molecule to its core functional components, elucidating the strategic importance of the pyrimidine scaffold, the trifluoromethyl group, and the reactive chloro moiety. This document outlines robust synthetic strategies for the intermediate and its subsequent elaboration into candidate inhibitors, supported by detailed, field-proven protocols for biological evaluation. It is intended to serve as a practical and theoretical resource for medicinal chemists, pharmacologists, and drug development scientists dedicated to advancing the frontier of targeted cancer therapy.

Introduction: The Central Role of EGFR in Oncology and the Rationale for Pyrimidine-Based Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] In many cancer types, including non-small cell lung cancer (NSCLC), EGFR signaling is pathologically activated through overexpression or mutation, leading to uncontrolled cell growth and tumor progression.[2][3] This makes EGFR a prime target for therapeutic intervention.[4]

Small-molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have shown significant clinical success.[5] Among the various heterocyclic scaffolds used, the pyrimidine core has emerged as a "privileged structure." Its nitrogen arrangement allows it to function as a bioisostere to the purine ring of ATP, enabling it to anchor effectively within the kinase hinge region.[3][6] This foundational interaction provides a stable platform for building inhibitors with high potency and selectivity. This guide focuses on a specific, highly functionalized pyrimidine, 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, as a key building block for creating a new generation of EGFR inhibitors.

Experimental Protocol: Synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Step 1: Trifluoromethylation of Orotic Acid (Uracil-6-carboxylic acid)

This step introduces the key CF3 group onto the pyrimidine ring. The use of sodium trifluoromethanesulfinate (Langlois' reagent) is a modern, reliable method for radical trifluoromethylation. [7]

-

Reaction Setup: To a solution of orotic acid (1 equivalent) in a mixture of water and a suitable organic co-solvent (e.g., acetonitrile), add sodium trifluoromethanesulfinate (CF3SO2Na, 2-3 equivalents).

-

Initiation: Add a radical initiator, such as tert-butyl hydroperoxide (t-BuOOH, 2-3 equivalents), dropwise at room temperature. A catalytic amount of a transition metal salt like FeSO4 may be added to facilitate the reaction. [7]3. Reaction: Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring the reaction progress by HPLC or TLC.

-

Workup: Upon completion, cool the reaction mixture and quench any remaining peroxide with an aqueous solution of sodium sulfite. Acidify the mixture with HCl to precipitate the product.

-

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-(trifluoromethyl)orotic acid.

Step 2: Chlorination to Yield the Final Intermediate

This critical step converts the hydroxyl groups of the uracil ring into reactive chlorides. Phosphoryl chloride (POCl3) is the classic and highly effective reagent for this transformation. [7]

-

Reaction Setup: Suspend 5-(trifluoromethyl)orotic acid (1 equivalent) in an excess of phosphoryl chloride (POCl3).

-

Catalysis: Add a catalytic amount of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction. [7]3. Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours until the starting material is fully consumed (monitored by HPLC/TLC).

-

Workup: Carefully cool the reaction mixture and slowly quench the excess POCl3 by pouring it onto crushed ice. This is a highly exothermic step and must be performed with caution in a well-ventilated fume hood.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the target intermediate, 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Section 3: Application in EGFR Inhibitor Synthesis: A Case Study

The true value of the intermediate is realized in its reaction with nucleophiles to build the final drug molecule. A common strategy involves the SNAr reaction with a substituted aniline, a core feature of many potent EGFR inhibitors. [4]

Experimental Protocol: Synthesis of a Phenylamino-pyrimidine Inhibitor

-

Reaction Setup: Dissolve 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (1 equivalent) and the desired substituted aniline (e.g., 4-methoxyaniline, 1.1 equivalents) in a polar aprotic solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as DIPEA (2-3 equivalents), to scavenge the HCl generated during the reaction.

-

Reaction: Heat the mixture to 80-120 °C and stir for 6-18 hours. Monitor the formation of the product by HPLC.

-

Workup: After cooling, dilute the reaction mixture with water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water and a non-polar solvent like hexane to remove impurities. Further purification can be achieved by recrystallization or column chromatography to yield the final inhibitor candidate.

Section 4: Biological Evaluation Workflow

Once a candidate inhibitor is synthesized, a systematic biological evaluation is required to determine its potency, selectivity, and mechanism of action. [1][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 7. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]

- 8. dovepress.com [dovepress.com]

The Lynchpin of Modern Agrochemicals: A Technical Guide to 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Unseen Architect of Crop Protection

In the intricate world of agrochemical synthesis, certain molecules emerge as pivotal intermediates—versatile building blocks that unlock pathways to novel and effective active ingredients. Among these, 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid stands out as a cornerstone in the development of next-generation herbicides and fungicides. Its unique trifluoromethylpyrimidine core, coupled with strategically placed reactive sites, offers a powerful scaffold for creating molecules with enhanced efficacy, selectivity, and favorable environmental profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and critical applications of this essential agrochemical intermediate, offering field-proven insights for researchers and development professionals. The trifluoromethyl group, in particular, is a key feature in many modern pesticides due to its profound impact on the biological activity of the parent molecule.[1]

Physicochemical Properties: A Profile of a Key Intermediate

A thorough understanding of the physicochemical properties of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is fundamental to its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₃N₂O₂ | PubChem |

| Molecular Weight | 226.54 g/mol | PubChem |

| CAS Number | 1076197-55-1 | ChemicalBook |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 170-175 °C | Sigma-Aldrich[2] |

| Solubility | Soluble in many organic solvents | Inferred from synthetic procedures |

A Plausible Synthetic Pathway: From Precursors to the Core Intermediate

While multiple proprietary methods exist for the synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a plausible and scalable pathway can be elucidated from established chemical principles and related patented processes. A likely route commences with the construction of a pyrimidine ring, followed by functional group manipulations. A key precursor is often a substituted uracil or a related pyrimidine derivative.[3]

A potential synthetic approach involves the initial formation of a 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylic acid derivative, which is then subjected to chlorination.

Caption: Plausible synthetic route to the target intermediate.

Experimental Protocol: A Two-Stage Synthesis

The following protocol outlines a representative, non-optimized procedure for the laboratory-scale synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Part 1: Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry ethanol (150 mL).

-

Reagent Addition: Carefully add sodium metal (1.5 eq) in small portions to the ethanol to generate sodium ethoxide in situ.

-

To this solution, add ethyl 2-formyl-3-oxobutanoate (1.0 eq) and 2,2,2-trifluoroacetamide (1.1 eq).

-

Reaction: Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a calculated amount of aqueous HCl. The product will precipitate out of the solution.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum to yield the crude ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate. Further purification can be achieved by recrystallization from ethanol.

Part 2: Synthesis of 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

-

Saponification: Suspend the ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water. Add sodium hydroxide (1.2 eq) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 2. The 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry.

-

Chlorination: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the dried 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylic acid. Add a catalytic amount of dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction should be monitored for the disappearance of the starting material.

-

Work-up: After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. The product will precipitate.

-

Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid. Purity can be assessed by HPLC and NMR. The chlorination of hydroxypyrimidines is a common and effective method for introducing a chlorine atom.[4]

The Role in Agrochemical Synthesis: A Gateway to Innovation

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a highly versatile intermediate due to its two distinct reactive sites: the chlorine atom at the 4-position and the carboxylic acid at the 5-position. This allows for sequential or orthogonal reactions to build complex molecular architectures.

Caption: Reactivity of the core intermediate in agrochemical synthesis.

The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring activates the chlorine atom at the 4-position for nucleophilic aromatic substitution. This allows for the introduction of various amine, alcohol, or thiol moieties, which are common in many herbicidal and fungicidal structures.

Simultaneously, the carboxylic acid group at the 5-position can be readily converted into an amide, ester, or other functionalities. This is particularly important for targeting specific enzymes or receptors in weeds or fungi. For instance, many modern herbicides are carboxylic acid derivatives that mimic natural plant hormones.[5][6]

Conclusion: A Vital Component in the Future of Agriculture

4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is more than just a chemical compound; it is a testament to the power of rational molecular design in addressing global food security challenges. Its synthesis, while requiring careful control, provides a reliable route to a key building block for the agrochemical industry. The insights provided in this guide are intended to empower researchers and scientists to leverage the unique properties of this intermediate in the discovery and development of the next generation of crop protection solutions. As the demand for more effective and environmentally benign agrochemicals continues to grow, the importance of versatile intermediates like 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid will only increase.

References

- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents.

- WO2013050433A1 - Pesticide preparation and process for producing the same - Google Patents.

- WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents.

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. OPUS at UTS. Available from: [Link]

-

New procedure for the chlorination of pyrimidine and purine nucleosides - OSTI.GOV. Available from: [Link]